(1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylicacid
Description
(1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a bicyclic compound featuring a pyrrolo[1,2-a]pyrazine core. Key structural elements include:
- A fused bicyclic system with octahydro (fully saturated) configuration.
- A tert-butoxycarbonyl (Boc) group at position 2, serving as a protective group for the secondary amine.
- A carboxylic acid moiety at position 1, enabling reactivity in peptide coupling or salt formation.
This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, leveraging its stereochemical rigidity and functional versatility .
Properties
IUPAC Name |
(1S,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-8-7-14-6-4-5-9(14)10(15)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDOYCRTQCMJBH-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCCC2C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2CCC[C@H]2[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is introduced early to protect the secondary amine during synthesis. Scheme 1 (adapted from ) illustrates the use of Boc-anhydride or Boc-Cl under basic conditions to form the protected intermediate. For example:
-
Reaction of the lithium salt of 1-bromo-2-(trifluoromethyl)benzene with 1-benzylpiperidin-4-one yields tertiary alcohol 6 , which undergoes dehydration and hydrogenation to produce piperidine 8 . Subsequent Boc protection using tert-butyl piperazine-1-carboxylate and palladium catalysis forms aryl piperazine 11 .
Table 1: Boc Protection Conditions
Palladium-Catalyzed Amination
Palladium-mediated cross-coupling is pivotal for constructing the pyrrolopyrazine core. Scheme 2 ( ) details the amination of 1-bromo-2-(trifluoromethyl)benzene (5 ) with tert-butyl piperazine-1-carboxylate using Pd(OAc)₂/Xantphos, yielding 11 in 70–75% efficiency. Key parameters:
-
Catalyst: Pd(TFA)₂ or Pd(OAc)₂ with Xantphos.
-
Solvent: DMF or toluene.
-
Temperature: 80–100°C.
Post-amination, Boc deprotection with HCl provides piperazine hydrochloride 12 , which couples with methyl 2-chloro-6-methylpyrimidine-4-carboxylate to form ester 13 .
Cyclization Reactions
The bicyclic framework is assembled via intramolecular cyclization. Scheme 3 ( ) demonstrates:
-
Method A : Cyclization of pyrrole-2-carboxaldehyde with propargylamine using Cs₂CO₃ in DMSO (60°C, 12 h), achieving 65% yield.
-
Method B : NH₄OAc-mediated dehydrative cyclization in ethanol under reflux (50–55% yield).
Table 2: Cyclization Optimization
Carboxylic Acid Functionalization
The carboxylic acid moiety is introduced via saponification of methyl esters. For example, ester 9 (from ) is hydrolyzed using LiOH·H₂O in THF/H₂O (RT, 4 h), yielding 10 in 90% efficiency. Similarly, ester 13 is converted to acid 14 under identical conditions .
Industrial-Scale Considerations
Scaling up requires:
-
Catalyst Recovery : Pd leaching minimized via supported catalysts (e.g., Pd/C).
-
Purification : Chromatography or crystallization under inert conditions (N₂ atmosphere).
Chemical Reactions Analysis
Types of Reactions
(1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Calcium Channel Blockers
One of the most significant applications of this compound is as a calcium channel blocker. Research indicates that derivatives of octahydropyrrolo[1,2-a]pyrazine compounds exhibit potential in treating pain and other conditions related to calcium channel dysfunctions. These compounds can modulate calcium influx in cells, providing therapeutic benefits in conditions like hypertension and chronic pain management .
Antiviral Activity
Recent studies have shown that similar pyrazine derivatives can inhibit viral replication. For instance, compounds targeting the RNA-dependent RNA polymerase of influenza viruses have been developed, showcasing the potential for (1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid to serve as a lead compound in antiviral drug development .
Study on Antibacterial Properties
A study investigated the antibacterial properties of various substituted derivatives of pyrazines, including those similar to (1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid. Results indicated significant activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics .
Pain Management Research
Another notable study explored the efficacy of octahydropyrrolo compounds as pain relievers. The findings demonstrated that these compounds could effectively reduce pain responses in animal models, highlighting their therapeutic potential in clinical settings .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylicacid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group can protect reactive sites during chemical reactions, allowing for selective modifications.
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below compares the target compound with analogs reported in recent literature:
Key Observations :
- Saturation : The target compound’s fully saturated core enhances conformational stability compared to partially unsaturated analogs (e.g., oxo derivatives in ).
- Functional Groups : Carboxylic acid at position 1 distinguishes it from ester or amide derivatives (e.g., ), which may alter solubility and reactivity.
- Boc Protection : The Boc group is a common feature in intermediates (e.g., ), but its placement varies, affecting steric and electronic properties.
Biological Activity
(1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a bicyclic structure comprising a pyrazine ring fused with a pyrrolo ring, along with a tert-butoxycarbonyl (Boc) protecting group. The IUPAC name reflects its complex structure:
| Property | Details |
|---|---|
| IUPAC Name | (1S,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid |
| Molecular Formula | C13H22N2O4 |
| Molecular Weight | 270.330 g/mol |
The biological activity of (1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The Boc group serves as a protective moiety that enhances stability during synthesis and may influence the compound's interaction with enzymes and receptors in biological systems.
Therapeutic Potential
Research indicates that derivatives of this compound could exhibit various therapeutic effects:
- Anticancer Activity : Similar compounds have shown cytotoxic effects against several cancer cell lines. For instance, related pyrazolinediones demonstrated activity against human leukemia and solid tumors by inhibiting key metabolic pathways involved in cell proliferation .
- Antimicrobial Properties : The structural characteristics suggest potential activity against bacterial pathogens. Substituted amides of pyrazine derivatives have been reported to possess antituberculotic activity, which could be extrapolated to this compound .
Comparative Analysis with Similar Compounds
The following table compares (1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (1S,8aS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid | Lacks Boc group; more reactive | Higher cytotoxicity observed |
| tert-Butoxycarbonyl-pyrrolo[1,2-a]pyrazine | Similar structure but different ring fusion | Moderate antimicrobial properties |
| Boc-protected amino acids | Share Boc group; different core structures | Established therapeutic uses in peptides |
Case Study 1: Cytotoxicity Evaluation
A study evaluating the cytotoxicity of various pyrazine derivatives found that modifications at the carboxylic acid position significantly influenced their activity against cancer cell lines. The presence of the Boc group in (1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid may enhance its selectivity and efficacy in targeting specific cancer types.
Case Study 2: Antimicrobial Testing
In vitro tests on derivatives similar to this compound revealed promising results against Mycobacterium tuberculosis. The structural attributes of (1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid suggest it could be optimized for increased lipophilicity and antimicrobial potency.
Q & A
Q. What are the standard synthetic routes for this compound, and how can researchers optimize yield and purity?
- Methodological Answer : The pyrrolo[1,2-a]pyrazine core is typically synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate. Palladium-catalyzed C6 arylation with aryl bromides is then employed to diversify the scaffold . For Boc protection, introduce tert-butoxycarbonyl (Boc) groups under anhydrous conditions using Boc anhydride and a base (e.g., DMAP or TEA) in dichloromethane. Optimize yields by controlling reaction temperature (0–25°C) and monitoring via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Analyze in deuterated DMSO or CDCl3 to confirm proton environments and carbon backbone. Compare chemical shifts with calculated values for the pyrrolo[1,2-a]pyrazine core and Boc group (e.g., tert-butyl protons at ~1.4 ppm) .
- HRMS : Validate molecular weight with electrospray ionization (ESI) to ensure mass accuracy (e.g., [M+H]+ or [M+Na]+ ions) .
- IR Spectroscopy : Confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700–1750 cm⁻¹) .
Advanced Research Questions
Q. What strategies are recommended for functionalizing the pyrrolo[1,2-a]pyrazine scaffold without cleaving the Boc group?
- Methodological Answer :
- Regioselective Modifications : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C6 position, which avoids Boc cleavage due to the reaction’s neutral or basic conditions .
- Protecting Group Compatibility : Employ orthogonal protecting groups (e.g., Fmoc for amines) during multi-step syntheses. Verify stability via control reactions monitored by LC-MS .
- Microwave-Assisted Synthesis : Reduce reaction times to minimize exposure to acidic/basic conditions that could degrade the Boc group .
Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign ambiguous peaks by correlating proton-proton and proton-carbon interactions .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- Spirotemporal Analysis : Compare with literature data for analogous pyrrolo[1,2-a]pyrazine derivatives to rule out impurities .
Q. What experimental considerations are critical for maintaining Boc group stability during synthetic modifications?
- Methodological Answer :
- pH Control : Avoid acidic conditions (pH < 4) to prevent Boc cleavage. Use buffered solutions (e.g., phosphate buffer, pH 7–8) for aqueous reactions .
- Temperature Monitoring : Limit heating to <50°C in polar aprotic solvents (e.g., DMF, DMSO) to prevent thermal degradation .
- Real-Time Monitoring : Use in-situ FTIR or LC-MS to detect premature deprotection .
Q. How can researchers resolve contradictory reaction yields during scale-up attempts?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent ratio) to identify critical factors affecting yield .
- Intermediate Characterization : Isolate and characterize key intermediates (e.g., via HPLC or GC-MS) to pinpoint yield-limiting steps .
- Kinetic Profiling : Use stopped-flow NMR or inline UV-vis spectroscopy to track reaction progress and optimize mixing efficiency .
Safety and Handling
Q. What safety protocols should be implemented given structural similarities to acutely toxic compounds?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential inhalation hazards (GHS Category 4) .
- Waste Disposal : Quench reactive intermediates with aqueous NaHCO3 before disposal. Store waste in labeled, airtight containers .
- Emergency Protocols : Maintain spill kits (absorbents, neutralizers) and ensure access to emergency showers/eyewash stations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
